molecular formula C6H5ClN2O2 B577811 5-Amino-3-chloropicolinic acid CAS No. 1256810-46-4

5-Amino-3-chloropicolinic acid

Cat. No. B577811
M. Wt: 172.568
InChI Key: YPRMDVNOKYHKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 5-Amino-3-chloropicolinic acid involves several steps. The process begins with 5-chloro-3-nitro-pyridine-2-carbonitrile, which is heated with tin (II) chloride in ethanol . The mixture is then treated with hydrochloric acid and heated to hydrolyze the amide bonds . The resultant amino acid mixture is then separated into its components by a technique called chromatography .


Molecular Structure Analysis

The molecular formula of 5-Amino-3-chloropicolinic acid is C6H5ClN2O2 . Its molecular weight is 172.57 g/mol . The InChI key for this compound is ZPJYMVOYOHWVAA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 5-Amino-3-chloropicolinic acid are complex and involve several steps. For instance, in the preparation for analysis, the peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .


Physical And Chemical Properties Analysis

5-Amino-3-chloropicolinic acid is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Biological and Pharmacological Effects of Phenolic Acids

Phenolic acids, including chlorogenic acid (CGA), which shares structural similarities with 5-Amino-3-chloropicolinic acid, have been extensively studied for their diverse biological and pharmacological effects. CGA is known for its antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension effects, and as a free radicals scavenger and CNS stimulator. These effects suggest the potential for CGA and structurally related compounds in therapeutic applications and as natural food additives to improve health outcomes (Naveed et al., 2018).

Genomic Stability and DNA Methylation

The impact of picloram, a chemical relative of 5-Amino-3-chloropicolinic acid, on genomic stability and DNA methylation in plants has been investigated, revealing its potential hazard to ecosystems and human health. Studies indicate that humic acids can reduce genetic damage in plants exposed to picloram, suggesting a role for related compounds in mitigating environmental and genetic stress (Taspinar et al., 2017).

Microbial Degradation of Environmental Pollutants

Research on Pseudomonas acidovorans XII demonstrates the use of certain bacteria to degrade environmental pollutants, such as 1-chloro-4-nitrobenzene, transforming it into less harmful substances like 5-chloropicolinic acid. This highlights the potential of using microbial processes to remediate environmental contaminants, an area where compounds like 5-Amino-3-chloropicolinic acid could play a role (Shah, 2014).

Gut Microbiota and Nutrient Metabolism

The dietary intake of chlorogenic acid has been shown to regulate gut microbiota and serum-free amino acids in pigs, suggesting that similar compounds could influence gut health and nutrient metabolism in humans and animals (Wu et al., 2018).

Tumor Detection and Treatment

The use of 5-Aminolevulinic acid (a structurally related compound) in protoporphyrin IX fluorescence imaging for tumor detection underscores the potential of related compounds in medical diagnostics and treatment. This technique has shown promise in improving tumor removal rates and presents a novel approach to cancer diagnosis and therapy (Harada et al., 2022).

Safety And Hazards

The safety information for 5-Amino-3-chloropicolinic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5-amino-3-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRMDVNOKYHKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-chloropicolinic acid

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